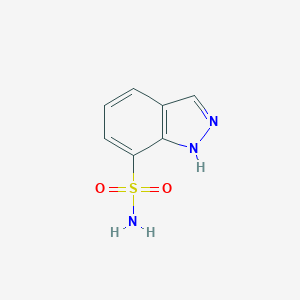

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

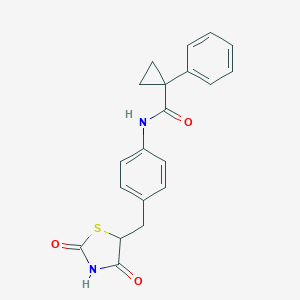

The synthesis of triazole derivatives, including compounds structurally related to 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, involves heterocyclization reactions. For instance, a similar compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was synthesized through the reaction of 4-chlorophenyl isothiocyanate and formic hydrazide, indicating a common pathway that might be employed for the target compound involving cyclization and substitution reactions (Yeo, Azizan, & Tiekink, 2019).

Molecular Structure Analysis

X-ray crystallography studies reveal that such triazole compounds typically exhibit a planar five-membered ring that forms dihedral angles with attached phenyl rings, suggesting a degree of spatial orientation that affects their chemical reactivity and interaction capabilities. The supramolecular dimers formed via hydrogen bonds and interactions like C=S⋯π and C-Cl⋯π contribute to a three-dimensional architecture, crucial for understanding the molecular structure and properties of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Yeo, Azizan, & Tiekink, 2019).

Applications De Recherche Scientifique

Antioxidant and Antiradical Activities

Compounds with open thiogroup, such as 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, show high indicators of antioxidant and antiradical activity. These compounds positively impact overall condition and biochemical processes in patients exposed to high doses of radiation. They are compared to biogenic amino acids like cysteine, highlighting their potential in medical and pharmaceutical applications due to their free SH-group structure (Kaplaushenko, 2019).

Broad Spectrum of Biological Activities

1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This highlights the compound's versatility in developing new therapeutic agents and its importance in ongoing scientific research into biologically active substances (Ohloblina, 2022).

Applications in Material Science

1,2,4-Triazole derivatives find applications beyond the medical and pharmaceutical fields, including in engineering, metallurgy, and agriculture. They are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Some derivatives also serve as corrosion inhibitors, showcasing their wide-ranging utility in various industrial sectors (Parchenko, 2019).

Environmental Impact Studies

The environmental impact of chlorophenols, including compounds similar to 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has been studied to assess their effects on aquatic environments. These studies are essential to understand the potential environmental risks associated with the use of such compounds and to develop strategies for mitigating any adverse effects (Krijgsheld & Gen, 1986).

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVHXREFIERGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974915 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

5950-88-9 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)